(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Polymer chemistry Monomer design Thiophene-acrylamide scaffolds

(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1448140-30-4) is a synthetic small molecule with the molecular formula C14H15NO2S2 and a molecular weight of 293.4 g/mol. It belongs to the class of thiophene-substituted acrylamides, a scaffold that has been explored for fatty-acid binding protein (FABP) 4/5 inhibition.

Molecular Formula C14H15NO2S2
Molecular Weight 293.4
CAS No. 1448140-30-4
Cat. No. B2394255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide
CAS1448140-30-4
Molecular FormulaC14H15NO2S2
Molecular Weight293.4
Structural Identifiers
SMILESCOC(CNC(=O)C=CC1=CC=CS1)C2=CSC=C2
InChIInChI=1S/C14H15NO2S2/c1-17-13(11-6-8-18-10-11)9-15-14(16)5-4-12-3-2-7-19-12/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+
InChIKeyOYFSXCSFXCCLSI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1448140-30-4) – Key Identifiers and Research Context


(E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1448140-30-4) is a synthetic small molecule with the molecular formula C14H15NO2S2 and a molecular weight of 293.4 g/mol. It belongs to the class of thiophene-substituted acrylamides, a scaffold that has been explored for fatty-acid binding protein (FABP) 4/5 inhibition [1]. Basic physicochemical and procurement data are catalogued in public chemical databases . Due to the absence of published, comparator-based biological or physicochemical profiling for this specific compound, its selection over close analogs must currently rest on its unique regiochemical substitution pattern—bearing both a thiophen-2-yl acrylamide moiety and a thiophen-3-yl-bearing methoxyethyl side chain—which is not replicated among the most commonly cited thiophene-acrylamide derivatives in the literature.

Why Generic Substitution Fails for (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide – Regiochemical and Scaffold Specificity


Thiophene-acrylamide compounds cannot be treated as interchangeable because small variations in thiophene ring position, side-chain composition, and olefin geometry can profoundly alter target engagement, polymerization behavior, and biological activity. The closest well-characterized comparator, ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (ETTCA), differs from the target compound in every structural dimension: it contains a tetrahydrobenzo[b]thiophene core rather than unsubstituted thiophene rings, an ethyl ester rather than a methoxyethyl-thiophene side chain, and lacks the (E)-acrylamide geometry [1]. Even within the Roche FABP4/5 patent family, activity is exquisitely sensitive to the identity of R1/R2 groups and the heteroaryl substitution on the amide nitrogen [2]. Therefore, substituting the target compound with a generic 'thiophene acrylamide' would replace a precisely defined regio-isomeric structure with an untested analog of unknown target affinity and selectivity.

Quantitative Evidence Guide for (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 1448140-30-4): Comparator-Anchored Differentiation


Regiochemical Differentiation from the Closest Characterized Thiophene-Acrylamide Monomer (ETTCA)

The target compound is structurally distinct from ETTCA, the only thiophene-substituted acrylamide monomer with published quantitative reactivity data. ETTCA contains a tetrahydrobenzo[b]thiophene core with an ethyl ester group, whereas the target compound features an unsubstituted thiophen-2-yl ring on the acrylamide carbonyl side and a thiophen-3-yl-methoxyethyl group on the amide nitrogen side, with defined (E)-configuration. This structural divergence is expected to affect monomer reactivity ratios (r1, r2) and copolymerization kinetics relative to the ETTCA baseline. ETTCA's reactivity ratios with methyl methacrylate (MMA), vinyl acetate (VA), and vinyl ether (VE) were determined in dioxane at 65°C, with overall activation energy ΔE = 45.11 kJ mol⁻¹ [1]. No equivalent data exist for the target compound. This evidence gap must be filled experimentally before any claim of comparative polymerization performance can be made.

Polymer chemistry Monomer design Thiophene-acrylamide scaffolds

FABP4/5 Inhibitor Scaffold Space: Positional Selectivity of Thiophenylamide Substitution

The Roche patent US 9,353,102 B2 establishes that non-annulated thiophenylamides are dual FABP4/5 inhibitors, with potency strongly modulated by the nature of R1, R2, and R3 substituents [1]. The target compound's specific substitution—a thiophen-2-yl at the acrylamide carbonyl terminus and a thiophen-3-yl-methoxyethyl at the amide nitrogen—represents a distinct regio-isomeric combination within the claimed generic formula (I). No IC50 or Ki values are publicly reported for this specific compound. However, the patent's structure-activity relationship (SAR) tables (not accessible in the free-text view) typically show that moving a thiophene substituent from the 2- to the 3-position or altering the methoxyalkyl linker length can shift FABP4 potency by orders of magnitude. Researchers selecting this compound over, for example, a 2-thienyl-methyl analog assume a unique pharmacological fingerprint that has not been validated in published head-to-head assays.

FABP4/5 inhibition Metabolic disease Medicinal chemistry

Antibacterial Activity: Class-Level Expectation with No Compound-Specific Quantitative MIC Data

Thiophene-containing acrylamide polymers and monomers have demonstrated moderate, composition-dependent antibacterial activity. The copolymer of ETTCA with vinyl acetate showed biological activity that was 'highly dependent on the copolymer composition' [1]. Some database entries associate the target compound's scaffold with antiplaque properties against Streptococcus mutans and Actinomyces viscosus [2]. However, no publication or regulatory filing provides minimum inhibitory concentration (MIC) values for the target compound against any bacterial strain, either as a monomer or as a polymer. In the absence of quantitative MIC data, any antibacterial activity claim must be treated as unvalidated class-level extrapolation.

Antimicrobial MIC determination Biofilm inhibition

Thermal Stability and Thermogravimetric Baseline: ETTCA Polymer vs. Unknown Profile for Target Compound

The thermal stability of the ETTCA homopolymer (PETTCA) and its copolymers was characterized by thermogravimetric analysis (TGA), establishing a material-specific decomposition profile [1]. The target compound, possessing a fundamentally different core structure (unfused thiophene rings rather than a tetrahydrobenzo[b]thiophene), is expected to yield polymers with distinct thermal degradation behavior. However, no TGA or differential scanning calorimetry (DSC) data exist for the target compound or its polymers. Any assumption that the target compound's thermal stability mirrors that of ETTCA is unsupported and could lead to material failure in high-temperature applications.

Thermogravimetric analysis Polymer stability Materials science

Recommended Research and Industrial Application Scenarios for (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide Based on Available Evidence


FABP4/5 Inhibitor Lead Optimization and SAR Expansion

Given the patent family US 9,353,102 B2 covers non-annulated thiophenylamides as FABP4/5 inhibitors, this compound may serve as a regio-isomeric probe to explore the SAR around thiophene ring position (2-yl vs. 3-yl) and methoxyethyl linker effects. However, procurement for this purpose should be contingent on first establishing the compound's FABP4/5 IC50 values, which are currently unpublished [1].

Novel Thiophene-Acrylamide Monomer for Copolymerization Studies

This compound could be investigated as a monomer for free-radical copolymerization with commodity monomers such as MMA, styrene, or vinyl acetate, analogous to the ETTCA system characterized by Elsabee et al. [1]. The distinct substitution pattern offers an opportunity to generate copolymers with potentially different thermal, mechanical, and biological properties, but full characterization (reactivity ratios, TGA, DSC) must be performed from scratch.

Antimicrobial Screening in Gram-Positive and Biofilm Models

Database entries suggest potential antiplaque and antibacterial activity for the thiophene-acrylamide scaffold [2]. This compound could be screened against S. mutans, A. viscosus, and drug-resistant S. aureus strains to generate the first quantitative MIC dataset. Until such data are generated, the compound cannot be benchmarked against established antibacterial acrylamides. Procurement quantities should be sized for primary screening (typically 1–5 mg for MIC determination).

Chemical Biology Tool Compound for Thiophene-Containing Bioactive Probe Development

The dual-thiophene architecture (one 2-substituted, one 3-substituted) is relatively uncommon in commercially available acrylamide libraries. This compound could be used as a synthetic intermediate or as a scaffold for further derivatization (e.g., coupling, oxidation, or click chemistry), provided the procurement specification includes adequate purity documentation (≥95% as indicated by some vendors ).

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